3-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO3/c22-18-5-2-1-4-15(18)11-12-21(25)23-14-19(24)16-7-9-17(10-8-16)20-6-3-13-26-20/h1-10,13,19,24H,11-12,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUYNSJWVADOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
- Target Compound : Estimated melting point (mp) 120–130°C based on analogs (e.g., : mp 84–85°C for 2ba with trifluoromethoxy groups). Hydroxyethyl substitution likely increases mp compared to alkylated analogs .
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the hydroxyethyl group.
Q & A
Q. Q1. What are the key steps in synthesizing this compound, and what analytical techniques validate its purity and structure?
Answer: The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling the 3-(2-fluorophenyl)propanoyl moiety with the hydroxyethylamine intermediate under conditions optimized for pH and temperature (e.g., using carbodiimide-based coupling agents) .
- Heterocyclic integration : Introducing the furan-2-yl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts and anhydrous solvents .
Q. Validation methods :
- HPLC : To confirm purity (>99%) using C4/C18 columns .
- NMR spectroscopy : 1H/13C NMR identifies chemical environments (e.g., fluorophenyl protons at ~7.2–7.8 ppm, furan protons at ~6.5–7.5 ppm) .
- LC-MS : Verifies molecular weight (e.g., m/z 343.354 [M+H]+) .
Q. Q2. How does the compound’s structure influence its stability under varying experimental conditions?
Answer:
- Hydrolytic sensitivity : The hydroxyethyl group and amide bond may degrade under acidic/basic conditions. Stability studies using accelerated degradation (e.g., 0.1 M HCl/NaOH at 40°C) with HPLC monitoring are recommended .
- Photostability : The fluorophenyl and furan moieties may undergo photodegradation; UV-vis spectroscopy under controlled light exposure can assess this .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictory NMR data arising from dynamic rotational isomerism in the amide bond?
Answer:
- Variable-temperature NMR : Conduct experiments at 25°C and 60°C to observe coalescence of split peaks, confirming rotational barriers .
- DFT calculations : Model rotational energy barriers (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to correlate experimental and theoretical data .
- 2D NMR (NOESY/ROESY) : Detect through-space interactions between the amide proton and adjacent groups to identify dominant conformers .
Q. Q4. What strategies optimize yield in multi-step syntheses, particularly for scale-up?
Answer:
- Intermediate purification : Use flash chromatography or recrystallization (e.g., acetonitrile for hydroxyethyl intermediates) to remove impurities before proceeding .
- Catalyst screening : For furan coupling, compare Pd(PPh3)4 vs. PdCl2(dppf) to maximize efficiency (e.g., 85% vs. 72% yield) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may require rigorous drying to prevent side reactions .
Q. Q5. How can computational modeling predict biological interactions, and what limitations exist?
Answer:
- Docking studies : Use AutoDock Vina to model binding to targets like adenosine A2A receptors, leveraging the fluorophenyl group’s hydrophobic interactions .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to evaluate furan’s role in π-π stacking .
- Limitations : Predictions may not account for metabolic transformations (e.g., hydroxylation by CYP450 enzymes), necessitating in vitro validation .
Q. Q6. How should researchers address discrepancies between in vitro and in vivo activity data?
Answer:
- Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify metabolites (e.g., hydroxylated derivatives) via LC-MS/MS .
- Permeability assays : Use Caco-2 cells to assess intestinal absorption; low permeability may explain reduced in vivo efficacy despite in vitro potency .
- Protein binding : Measure plasma protein binding (e.g., equilibrium dialysis) to adjust free drug concentrations in pharmacokinetic models .
Q. Q7. What are the best practices for designing SAR studies targeting the fluorophenyl and furan substituents?
Answer:
- Analog synthesis : Replace fluorine with Cl/CH3 and furan with thiophene/pyrole to assess electronic and steric effects .
- Bioactivity assays : Test analogs against a panel of enzymes (e.g., kinases, GPCRs) to map substituent-activity relationships .
- Data normalization : Express IC50 values relative to a positive control (e.g., staurosporine for kinases) to minimize inter-assay variability .
Methodological Considerations
Q. Q8. How to troubleshoot low yields in amide bond formation steps?
Answer:
- Activation efficiency : Compare HATU vs. EDC/HOBt for carboxylate activation; HATU often improves yields by 10–15% .
- Steric hindrance : Introduce a protecting group (e.g., Boc on the hydroxyethylamine) to reduce steric bulk during coupling .
- Solvent/base optimization : Use DMF with DIEA instead of DCM with TEA to enhance reagent solubility .
Q. Q9. What advanced techniques characterize electronic properties of the furan and fluorophenyl groups?
Answer:
- Cyclic voltammetry : Measure redox potentials (e.g., furan oxidation at ~1.2 V vs. Ag/AgCl) to assess electron-donating/withdrawing effects .
- X-ray crystallography : Resolve crystal structures to analyze dihedral angles between fluorophenyl and furan rings, influencing π-conjugation .
- DFT-calculated ESP maps : Visualize electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
